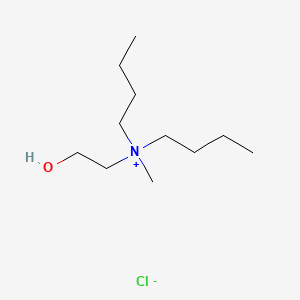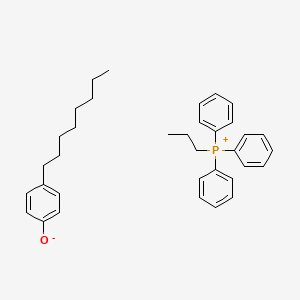
4-octylphenolate;triphenyl(propyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-octylphenolate;triphenyl(propyl)phosphanium is an organic compound with the molecular formula C35H43OP. This compound is known for its unique structure, which combines a phenolate group with a triphenylphosphonium moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 4-octylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of triphenylphosphine with an alkyl halide to form the triphenyl(propyl)phosphanium cation. This cation is then reacted with 4-octylphenol to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction .
Chemical Reactions Analysis
4-octylphenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
4-octylphenolate;triphenyl(propyl)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other organophosphorus compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular respiration and mitochondrial function.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting mitochondrial dysfunction in various diseases.
Mechanism of Action
The mechanism of action of 4-octylphenolate;triphenyl(propyl)phosphanium involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to target mitochondria, where it can affect mitochondrial respiration and induce reactive oxygen species (ROS) production. This can lead to changes in cellular energy metabolism and apoptosis .
Comparison with Similar Compounds
4-octylphenolate;triphenyl(propyl)phosphanium is unique due to its combination of a phenolate group and a triphenylphosphonium moiety. Similar compounds include:
Triphenylphosphonium derivatives: These compounds share the triphenylphosphonium moiety but differ in the attached functional groups.
Phenolate derivatives: These compounds contain the phenolate group but lack the triphenylphosphonium moiety.
Phosphonium-based ionic liquids: These compounds are used in various applications due to their ionic nature and stability.
Properties
CAS No. |
94231-18-2 |
|---|---|
Molecular Formula |
C35H43OP |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
4-octylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C14H22O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h3-17H,2,18H2,1H3;9-12,15H,2-8H2,1H3/q+1;/p-1 |
InChI Key |
XPQSBHZJPFWTHY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


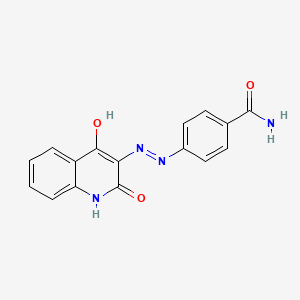
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)
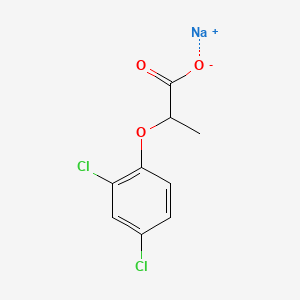

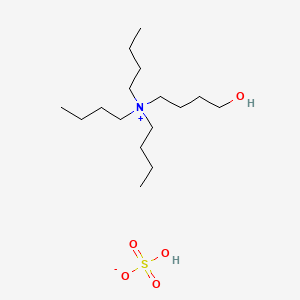

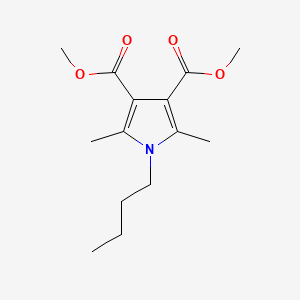
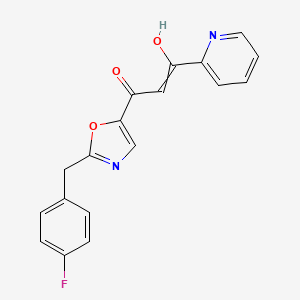

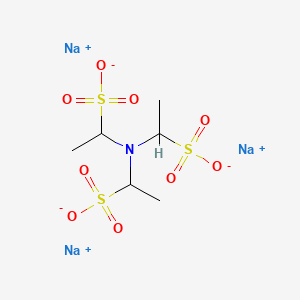
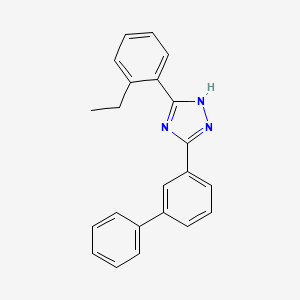
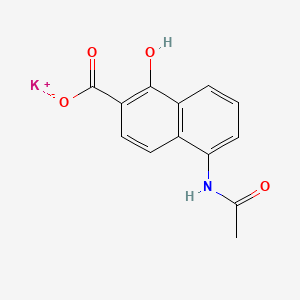
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
